molecular formula C23H29N7O3 B10773991 2-[2-[[5-[(4-Ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine

2-[2-[[5-[(4-Ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine

Cat. No.: B10773991
M. Wt: 451.5 g/mol
InChI Key: FIIIITZGLKCLHY-UHFFFAOYSA-N
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Description

Triazine compound PC1 is a member of the triazine family, which consists of heterocyclic compounds containing a six-membered ring with three nitrogen atoms Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: Triazine compound PC1 can be synthesized through several methods, including microwave-assisted synthesis, solid-phase synthesis, metal-based synthesis, and multicomponent one-pot reactions . One common approach involves the trimerization of nitrile and cyanide compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve high yields.

Industrial Production Methods: In industrial settings, the production of triazine compound PC1 often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Triazine compound PC1 undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions . These reactions are facilitated by the presence of nitrogen atoms in the triazine ring, which can act as electron donors or acceptors.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted triazines, triazine derivatives with various functional groups, and complex heterocyclic compounds

Scientific Research Applications

Triazine compound PC1 has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Triazine compound PC1 has shown promise as an antifungal, anticancer, and antiviral agent.

    Medicine: In medicinal chemistry, triazine compound PC1 is explored for its potential as a therapeutic agent.

    Industry: Triazine compound PC1 is used in the production of dyes, lubricants, and analytical reagents.

Mechanism of Action

The mechanism of action of triazine compound PC1 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis . Additionally, triazine compound PC1 can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H29N7O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-[2-[[5-[(4-ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine

InChI

InChI=1S/C23H29N7O3/c1-3-16-4-6-17(7-5-16)15-30-22(31)28-21(27-13-12-26-20(24)25)29(23(30)32)14-18-8-10-19(33-2)11-9-18/h4-11H,3,12-15H2,1-2H3,(H4,24,25,26)(H,27,28,31)

InChI Key

FIIIITZGLKCLHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)N=C(N(C2=O)CC3=CC=C(C=C3)OC)NCCN=C(N)N

Origin of Product

United States

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